![molecular formula C27H40O7 B1591144 lucidenic acid C CAS No. 95311-96-9](/img/structure/B1591144.png)
lucidenic acid C
Overview
Description
Scientific Research Applications
Apoptosis Induction in Leukemia Cells : Lucidenic acids, including lucidenic acid C, have been shown to induce cell apoptosis in leukemia cells, suggesting potential anti-cancer applications. Specifically, this compound was found to cause cell cycle arrest in the G1 phase in HL-60 cells, indicating its role in controlling cell proliferation (Hsu, Yu, & Yen, 2008).
Cytotoxicity Against Tumor Cells : In a study exploring the cytotoxic effects of various triterpenoids from Ganoderma lucidum, this compound demonstrated significant cytotoxic activity against certain tumor cells. This highlights its potential utility in cancer therapy (Wu, Shi, & Kuo, 2001).
Anti-Invasive Effects on Hepatoma Cells : this compound showed significant inhibitory effects on the invasion of HepG(2) hepatoma carcinoma cells. This anti-invasive property could be beneficial in preventing cancer metastasis (Weng, Chau, Chen, Chen, & Yen, 2007).
Inhibition of MAPK/ERK Signal Transduction and NF-kappaB/AP-1 Binding : this compound inhibits PMA-induced invasion of hepatoma cells by inactivating the MAPK/ERK signal transduction pathway and reducing the binding activities of NF-kappaB and AP-1, which are critical in cancer cell migration and invasion (Weng, Chau, Hsieh, Yang, & Yen, 2007).
Pharmacological Activities Review : A review of lucidenic acids, including this compound, summarizes their various pharmacological effects such as anti-cancer, anti-inflammatory, antioxidant, anti-viral, neuroprotective, and anti-diabetic properties. This comprehensive review suggests that lucidenic acids have multifaceted potential in medicinal and nutraceutical applications (Zheng et al., 2023).
Inhibitory Effects on Tumorigenesis and Metastasis : Studies have shown that lucidenic acid-rich extracts from Ganoderma lucidum inhibit tumorigenesis and metastasis in human hepatoma cells. This indicates a potential role for this compound in chemoprevention (Weng, Chau, Yen, Liao, Chen, & Chen, 2009).
Mechanism of Action
Target of Action
Lucidenic Acid C, a natural compound isolated from Ganoderma lucidum, primarily targets Matrix Metalloproteinase-9 (MMP-9) . MMP-9 is an enzyme that plays a crucial role in the degradation of extracellular matrix components, thereby facilitating cancer cell invasion and metastasis .
Mode of Action
This compound inhibits the activity of MMP-9 induced by Phorbol 12-myristate 13-acetate (PMA), a compound known to stimulate MMP-9 . By inhibiting MMP-9, this compound can prevent the degradation of the extracellular matrix, thereby reducing the invasive capabilities of cancer cells .
Biochemical Pathways
It is known that mmp-9 is involved in various signaling pathways related to cancer progression, including the pi3k/akt and mapk pathways . By inhibiting MMP-9, this compound could potentially influence these pathways, thereby affecting the downstream effects such as cell proliferation, survival, and migration .
Pharmacokinetics
The pharmacokinetic properties of this compound, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are not well-studied. Therefore, the impact of these properties on the bioavailability of this compound is currently unknown. More research is needed to fully understand the pharmacokinetics of this compound .
Result of Action
This compound has been shown to have an anti-invasive effect on hepatoma cells . It induces cytotoxicity in various cancer cell lines, including prostate cancer, leukemia, liver cancer, and lung cancer cells . This suggests that this compound could potentially be used as a therapeutic agent for various types of cancer .
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. More research is needed to fully understand the influence of environmental factors on the action of this compound .
Safety and Hazards
The safety data sheet for Lucidenic acid C suggests avoiding dust formation, breathing mist, gas, or vapours, and contacting with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
properties
IUPAC Name |
(4R)-4-[(3S,5R,7S,10S,12S,13R,14R,17R)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40O7/c1-13(7-8-19(31)32)14-11-18(30)27(6)20-15(28)12-16-24(2,3)17(29)9-10-25(16,4)21(20)22(33)23(34)26(14,27)5/h13-17,23,28-29,34H,7-12H2,1-6H3,(H,31,32)/t13-,14-,15+,16+,17+,23-,25+,26+,27+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMQDJNNBMWDIH-YAQOJFSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001131919 | |
Record name | (3β,5α,7β,12β)-3,7,12-Trihydroxy-4,4,14-trimethyl-11,15-dioxochol-8-en-24-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001131919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
95311-96-9 | |
Record name | (3β,5α,7β,12β)-3,7,12-Trihydroxy-4,4,14-trimethyl-11,15-dioxochol-8-en-24-oic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95311-96-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3β,5α,7β,12β)-3,7,12-Trihydroxy-4,4,14-trimethyl-11,15-dioxochol-8-en-24-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001131919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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